molecular formula C8H6Br2O3 B1363588 3,5-Dibromo-4-methoxybenzoic acid CAS No. 4073-35-2

3,5-Dibromo-4-methoxybenzoic acid

Cat. No. B1363588
CAS RN: 4073-35-2
M. Wt: 309.94 g/mol
InChI Key: NAHPGFGVWWKSFU-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6Br2O3 . It has a molecular weight of 309.94 .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-methoxybenzoic acid consists of a benzoic acid core with bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-methoxybenzoic acid is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is moderately soluble in water .

Scientific Research Applications

Synthesis of Other Chemical Compounds

3,5-Dibromo-4-methoxybenzoic acid can serve as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure, with bromine and methoxy groups, makes it useful in a variety of chemical reactions.

Transition-Metal-Free Decarboxylative Bromination

This compound has been used in research related to the decarboxylative bromination of aromatic acids . This is a type of reaction where a carboxyl group is replaced with a bromo group, which is a key transformation in organic synthesis .

Research on Aromatic Carboxylic Acids

3,5-Dibromo-4-methoxybenzoic acid is an aromatic carboxylic acid, a class of compounds that are widely studied in chemistry . Research on these compounds can lead to new insights into chemical reactivity, bonding, and more .

Material Science Research

In the field of material science, this compound could potentially be used in the development of new materials with unique properties . The presence of bromine atoms could make it useful in the creation of flame-retardant materials, for example .

Biological Research

While there isn’t specific information available on the use of 3,5-Dibromo-4-methoxybenzoic acid in biological research, related compounds have been used in such research . For example, 4-Methoxybenzoic acid has been used in studies on Nocardia sp. DSM 1069, a type of bacteria .

Environmental Chemistry

In environmental chemistry, this compound could potentially be used in studies related to the fate and transport of brominated organic compounds in the environment .

Safety and Hazards

3,5-Dibromo-4-methoxybenzoic acid is classified as a warning hazard. It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes. It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment when handling this compound .

properties

IUPAC Name

3,5-dibromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHPGFGVWWKSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374141
Record name 3,5-dibromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methoxybenzoic acid

CAS RN

4073-35-2
Record name 3,5-dibromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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